molecular formula C14H12O3 B1297528 Phenyl 3-methoxybenzoate CAS No. 65853-67-0

Phenyl 3-methoxybenzoate

Cat. No.: B1297528
CAS No.: 65853-67-0
M. Wt: 228.24 g/mol
InChI Key: ZAUTUSIGKHWTSX-UHFFFAOYSA-N
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Description

Phenyl 3-methoxybenzoate is an aromatic ester with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. This compound has garnered significant interest in various scientific disciplines due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

Phenyl 3-methoxybenzoate, like other benzoate derivatives, is believed to interact with various cellular targets. Some related compounds have been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

It’s hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

This compound, as a phenolic compound, is likely synthesized via the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of a wide range of phenolic compounds, including hydroxybenzoic acids, flavonoids, and anthocyanins . The downstream effects of these pathways include the production of secondary metabolites that play roles in plant defense, pigmentation, and growth .

Result of Action

This compound and related compounds have been found to exhibit various biological activities. For instance, some compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest potential roles in regulating glucose metabolism and could have implications for conditions like diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by exposure to light, heat, or oxygen. The efficacy of the compound could also be influenced by the presence of other molecules that compete for the same targets .

Biochemical Analysis

Biochemical Properties

Phenyl 3-methoxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with peroxisome proliferator-activated receptor γ (PPARγ), which is involved in the regulation of glucose and lipid metabolism . Additionally, this compound can activate glucokinase, an enzyme that plays a crucial role in glucose homeostasis, and inhibit protein glycation, a process that can lead to various complications in diabetes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving PPARγ, which can affect gene expression related to metabolism . The compound also impacts cellular metabolism by modulating the activity of glucokinase, thereby influencing glucose uptake and utilization . Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to PPARγ, leading to the activation of this receptor and subsequent changes in gene expression . This binding interaction promotes the transcription of genes involved in glucose and lipid metabolism. Additionally, this compound inhibits protein glycation by interacting with specific proteins and enzymes, thereby preventing the formation of advanced glycation end-products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its activity over extended periods, although its efficacy may diminish with prolonged exposure to harsh conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on glucose metabolism and exhibit anti-cancer properties . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of various metabolites, which can be further processed or excreted from the body. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues, which can influence its overall distribution and localization within the body .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that guide the compound to its intended cellular compartments . The subcellular localization of this compound can impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-methoxybenzoate can be synthesized through the esterification of 3-methoxybenzoic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-methoxybenzoic acid and phenol.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed:

    Hydrolysis: 3-methoxybenzoic acid and phenol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Phenyl 3-methoxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying ester chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    3-methoxybenzoate: A methoxybenzoate that is the conjugate base of 3-methoxybenzoic acid.

    Phenyl benzoate: Another aromatic ester with similar structural features but different substituents.

Uniqueness: Phenyl 3-methoxybenzoate is unique due to the presence of both phenyl and 3-methoxybenzoate moieties, which confer distinct physical and chemical properties.

Properties

IUPAC Name

phenyl 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUTUSIGKHWTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334877
Record name Phenyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65853-67-0
Record name Phenyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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